

In-Depth Technical Guide to Haloxon: An Anthelmintic Acetylcholinesterase Inhibitor

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Compound of Interest				
Compound Name:	Haloxon			
Cat. No.:	B1672934	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Haloxon**, an organophosphorus anthelmintic primarily used in veterinary medicine. The document details its chemical identity, including its CAS number and molecular structure. The core of this guide focuses on its mechanism of action as an acetylcholinesterase inhibitor, presenting available quantitative data on its biological activity. Furthermore, it outlines detailed experimental protocols for assessing acetylcholinesterase inhibition and visualizes the key signaling pathways associated with its therapeutic action and potential neurotoxicity. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and toxicological studies of organophosphorus compounds.

Chemical and Molecular Identity

Haloxon is chemically identified as bis(2-chloroethyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate. Its fundamental properties are summarized in the table below.



Property	Value	
CAS Number	321-55-1	
Molecular Formula	C14H14Cl3O6P	
Molecular Weight	415.59 g/mol	
Canonical SMILES	CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O) (OCCCI)OCCCI)CI	
InChI Key	KULDXINYXFTXMO-UHFFFAOYSA-N	

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of **Haloxon**, like other organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

By inhibiting AChE, **Haloxon** leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperstimulation of the nervous system in susceptible parasites, ultimately causing paralysis and death. The inhibition is achieved through the phosphorylation of a serine residue within the active site of the AChE enzyme, forming a stable, covalent bond that is slow to hydrolyze.

Quantitative Data

While specific IC50 and Ki values for **Haloxon**'s inhibition of acetylcholinesterase are not readily available in comprehensive databases, the acute toxicity has been determined in sheep. The oral median lethal dose (LD50) of **Haloxon** in lambs is significantly influenced by the presence of plasma A esterase, an enzyme that can hydrolyze **Haloxon**.



Animal Model	Phenotype	Acute Oral LD50	95% Confidence Limits
Lambs	EsA- (lacking plasma A esterase)	763 mg/kg of body weight	543 to 1,072 mg/kg
Lambs	EsA+ (with plasma A esterase)	> 11,392 mg/kg	Not Determined

Data from Baker et al. (1970). Note: EsA refers to plasma esterases capable of rapidly hydrolyzing **Haloxon**.

Experimental Protocols Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.

Materials:

- 0.1 M Phosphate buffer (pH 8.0)
- Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or recombinant source)
- Test compound (Haloxon) dissolved in an appropriate solvent (e.g., DMSO)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.01 M)
- Acetylthiocholine iodide (ATChI) solution (0.075 M)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Prepare Reaction Mixture: In each well of a 96-well plate, add:
 - 50 μL of 0.1 M phosphate buffer (pH 8.0)

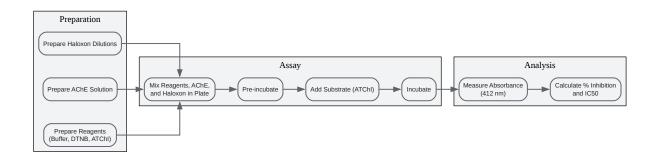


- \circ 10 µL of 0.01 M DTNB
- 10 μL of AChE enzyme solution
- 10 μL of the test compound (Haloxon) at various concentrations or the solvent control (e.g., DMSO).
- Pre-incubation: Incubate the plate at 37°C for 15 minutes.
- Initiate Reaction: Add 10 μL of 0.075 M ATChI to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 10-15 minutes.
- Measurement: Measure the absorbance at 412 nm using a microplate reader.
- Calculation of Inhibition: The percentage of AChE inhibition is calculated as follows: %
 Inhibition = [(Absorbance of control Absorbance of test sample) / Absorbance of control] x
 100

Signaling Pathways and Experimental Workflows Acetylcholinesterase Inhibition Workflow

The following diagram illustrates the general workflow for an in vitro acetylcholinesterase inhibition assay.





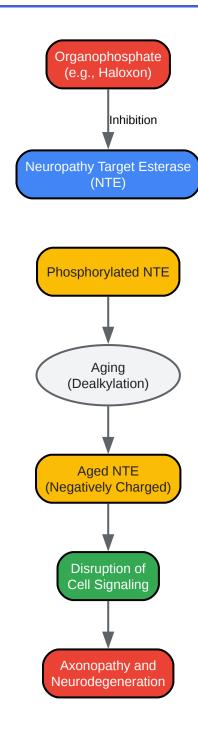
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Workflow for Acetylcholinesterase Inhibition Assay.

Organophosphate-Induced Delayed Neurotoxicity Signaling Pathway

Organophosphate-induced delayed neurotoxicity (OPIDN) is a serious side effect associated with some organophosphorus compounds, including **Haloxon** at high doses. The initiation of OPIDN is believed to involve the inhibition of Neuropathy Target Esterase (NTE).





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Simplified pathway of organophosphate-induced delayed neurotoxicity.

Conclusion

Haloxon is an effective anthelmintic that functions through the potent inhibition of acetylcholinesterase. This guide provides essential technical information for researchers, including its chemical properties, mechanism of action, and detailed experimental protocols for







its study. The provided visualizations of the AChE inhibition workflow and the OPIDN signaling pathway offer a clear understanding of its biological interactions. Further research to determine specific kinetic parameters such as IC50 and Ki values for **Haloxon** would be beneficial for a more complete toxicological and pharmacological profile.

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